molecular formula C9H7N3O B1181285 Cyclopropane-carbonyl Chloride-d5 CAS No. 1219794-96-3

Cyclopropane-carbonyl Chloride-d5

Cat. No.: B1181285
CAS No.: 1219794-96-3
InChI Key:
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Description

Cyclopropane-carbonyl Chloride-d5 is a deuterium-labeled compound, specifically a derivative of cyclopropanecarboxylic acid chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the cyclopropane ring. The molecular formula for this compound is C4D5ClO . This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane-carbonyl Chloride-d5 can be synthesized through several methods. One common method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:

Cyclopropanecarboxylic acid+SOCl2Cyclopropane-1-carbonyl chloride+SO2+HCl\text{Cyclopropanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{Cyclopropane-1-carbonyl chloride} + \text{SO}_2 + \text{HCl} Cyclopropanecarboxylic acid+SOCl2​→Cyclopropane-1-carbonyl chloride+SO2​+HCl

In the case of deuterium-labeled cyclopropane-1-carbonyl chloride, deuterated reagents are used to ensure the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane-carbonyl Chloride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Amides, esters, and thioesters.

    Reduction: Cyclopropanemethanol.

    Oxidation: Cyclopropanecarboxylic acid.

Mechanism of Action

The mechanism of action of Cyclopropane-carbonyl Chloride-d5 involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Cyclopropane-carbonyl Chloride-d5 can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in the presence of deuterium atoms, which can affect the compound’s physical and chemical properties. Deuterium substitution can lead to differences in reaction kinetics, stability, and metabolic pathways compared to non-deuterated analogs .

Conclusion

This compound is a valuable compound in scientific research due to its unique properties and reactivity. Its applications span various fields, including chemistry, biology, medicine, and industry. The presence of deuterium atoms adds to its uniqueness, making it an important tool in the study of chemical reactions and the development of new materials and drugs.

Properties

IUPAC Name

1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSILUVXHVRJE-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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